Bindschedler's green leuco base

Descripción general

Descripción

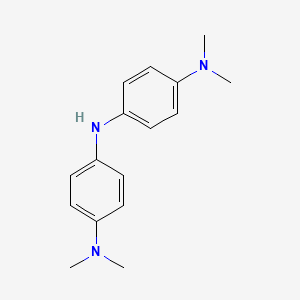

Bindschedler’s green leuco base, also known as bis(4-dimethylaminophenyl)amine, is a chemical compound with the molecular formula C16H21N3. It is a leuco form of Bindschedler’s green, which means it is a reduced form that can be oxidized to produce the colored dye. This compound is known for its applications in dye chemistry and its role as an intermediate in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bindschedler’s green leuco base can be synthesized through the reduction of Bindschedler’s green. The reduction process typically involves the use of reducing agents such as sodium dithionite or zinc dust in the presence of a suitable solvent like ethanol or acetone. The reaction is carried out under controlled conditions to ensure complete reduction and high yield of the leuco base.

Industrial Production Methods: In industrial settings, the production of Bindschedler’s green leuco base follows similar principles but on a larger scale. The process involves the use of industrial-grade reducing agents and solvents, with careful monitoring of reaction parameters to optimize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired quality.

Análisis De Reacciones Químicas

Types of Reactions: Bindschedler’s green leuco base undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The leuco base can be oxidized to Bindschedler’s green using oxidizing agents such as hydrogen peroxide or potassium dichromate in acidic conditions.

Reduction: As mentioned earlier, the leuco base is formed by the reduction of Bindschedler’s green using reducing agents like sodium dithionite or zinc dust.

Substitution: The compound can undergo substitution reactions where the dimethylamino groups are replaced by other functional groups using appropriate reagents.

Major Products Formed:

Oxidation: The major product formed is Bindschedler’s green, a colored dye.

Reduction: The major product is the leuco base itself.

Substitution: The products depend on the substituents introduced during the reaction.

Aplicaciones Científicas De Investigación

Dye Chemistry

Bindschedler's green leuco base is extensively used in the synthesis of dyes and pigments. Its ability to undergo oxidation makes it valuable for producing vibrant colors in various applications.

- Case Study : In textile manufacturing, the leuco base serves as a precursor for dyeing fabrics, providing stability and vibrant coloration. Studies indicate that textiles dyed with Bindschedler’s green exhibit excellent wash fastness and light stability .

Biological Staining

The compound is utilized in biological staining techniques to visualize cellular components under a microscope.

- Case Study : Research conducted by Takayanagi et al. demonstrated the effectiveness of Bindschedler’s green leuco base in staining assays for identifying xanthine oxidase activity, showcasing its utility in enzymatic studies .

Analytical Chemistry

In analytical applications, Bindschedler’s green leuco base acts as a reagent due to its colorimetric properties.

- Application : It is employed in colorimetric assays for detecting specific compounds, enhancing sensitivity and accuracy in analytical measurements .

Medical Diagnostics

Ongoing research explores the potential of Bindschedler’s green leuco base in medical diagnostics.

- Implication : Its redox properties may be leveraged for developing diagnostic tools that rely on color changes in response to specific biological markers.

Textile Industry

Bindschedler’s green leuco base is favored for dyeing processes due to its vibrant coloration and stability.

| Application | Benefits |

|---|---|

| Textile Dyeing | Vibrant colors, stability, wash fastness |

| Paper Production | Enhanced aesthetic appeal, durability |

Cosmetics

The compound is incorporated into cosmetic formulations for coloring purposes.

| Application | Benefits |

|---|---|

| Cosmetics | Safe coloring agent, effective hue achievement |

Art Supplies

It is used in artist inks and paints, providing reliable color sources that are both vibrant and long-lasting.

| Application | Benefits |

|---|---|

| Art Supplies | Reliable color source, suitable for various artistic applications |

Mecanismo De Acción

The mechanism of action of Bindschedler’s green leuco base involves its ability to undergo redox reactions. In its leuco form, it can be oxidized to produce the colored dye, Bindschedler’s green. This redox property is utilized in various applications, including staining and dyeing processes. The molecular targets and pathways involved in its action depend on the specific application and the conditions under which it is used.

Comparación Con Compuestos Similares

Leuco Crystal Violet: Another leuco base that can be oxidized to produce the dye Crystal Violet.

Leuco Malachite Green: A leuco base that can be oxidized to produce Malachite Green dye.

Comparison: Bindschedler’s green leuco base is unique in its specific redox properties and the color of the dye it produces upon oxidation. Compared to Leuco Crystal Violet and Leuco Malachite Green, Bindschedler’s green leuco base has distinct applications in dye chemistry and biological staining due to its specific chemical structure and reactivity.

Actividad Biológica

Bindschedler's green leuco base (BGLB) is a compound that has garnered attention for its potential biological activities, particularly in the context of cytotoxicity and redox reactions. This article explores the biological activity of BGLB, highlighting its mechanisms, applications in assays, and implications for environmental monitoring.

Overview of this compound

BGLB is a leuco form of a dye traditionally used in various chemical analyses. Its structure allows it to participate in redox reactions, making it useful as a reducing agent in several biochemical assays. Understanding its biological activity is crucial for applications in toxicology, environmental science, and analytical chemistry.

Redox Activity

BGLB's primary mechanism of action lies in its ability to undergo redox reactions. It can act as a reducing agent, facilitating electron transfer processes. This property is particularly relevant in assays that measure cellular viability and metabolic activity.

- Cytotoxicity Assays : Studies have demonstrated that BGLB can be utilized in cytotoxicity assays where its reduction leads to measurable changes in color intensity, correlating with cell viability. For instance, BGLB was shown to reduce Toluylene Blue (TB) in yeast cell suspensions, providing a rapid assay for determining cell activity based on viable cell counts .

- Synergistic Effects : The compound has been observed to work synergistically with other agents such as acetaldehyde and menadione to enhance the reduction of TB, indicating potential applications in more complex biochemical environments where multiple pathways may be involved .

Study 1: Cytotoxicity Assessment

A study focused on the cytotoxic effects of various dyes, including BGLB, on fungal conidia showed that the reduction of dye toxicity was linked to the leuco form's ability to alter redox states within cells. The findings indicated that while certain dyes were toxic, their leuco forms exhibited reduced toxicity levels, suggesting that BGLB could be less harmful than its oxidized counterparts .

Study 2: Environmental Monitoring

Another application explored the use of BGLB in automated methods for determining vanadium concentrations in natural waters. The study highlighted how BGLB could effectively reduce vanadium ions, allowing for accurate colorimetric detection. This method showcases BGLB's utility beyond biological systems into environmental chemistry .

Data Tables

The following table summarizes key findings from studies involving BGLB:

Research Findings

Research indicates that BGLB can serve as an effective tool for both biological assays and environmental monitoring due to its redox properties. Its ability to interact with various biological systems suggests potential applications in:

- Toxicological Studies : Evaluating the effects of different compounds on cellular viability.

- Environmental Chemistry : Monitoring heavy metal concentrations and assessing water quality.

Propiedades

IUPAC Name |

1-N-[4-(dimethylamino)phenyl]-4-N,4-N-dimethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3/c1-18(2)15-9-5-13(6-10-15)17-14-7-11-16(12-8-14)19(3)4/h5-12,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGZNKGKCSYBGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073221 | |

| Record name | 1,4-Benzenediamine, N'-(4-(dimethylamino)phenyl)-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637-31-0 | |

| Record name | 4,4′-Bis(dimethylamino)diphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Bis(dimethylamino)diphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bindschedler's green leuco base | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediamine, N'-(4-(dimethylamino)phenyl)-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-N-[4-(dimethylamino)phenyl]-4-N,4-N-dimethylbenzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N4-[4-(Dimethylamino)phenyl]-N1,N1-dimethyl-1,4-benzenediamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZD4PUT25F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: BGL serves as a colorimetric reagent in a flow injection analysis technique for quantifying dissolved vanadium in natural waters [, ]. The method exploits the vanadium-catalyzed oxidation of BGL by bromate, enhanced by tiron and tartrate. This reaction generates a colored product measurable by spectrophotometry. A chelator column containing immobilized 8-hydroxyquinoline can be incorporated to minimize matrix effects, particularly when analyzing samples with varying matrices.

A: Yes, research demonstrates the application of BGL in differentiating between iron(II) and iron(III) []. A chromatographic system utilizing a deoxygenated mixed solution of ethylenediamine and citric acid separates the iron species. The eluent then reacts with BGL in an air-segmented continuous flow analysis system. The catalytic reaction of BGL with iron(II) and iron(III) allows for their individual quantification.

A: BGL is also employed in the spectrophotometric determination of trace amounts of bromide and iodide ions []. The method involves oxidizing bromide or iodide to their respective halogens using potassium permanganate or hydrogen peroxide in an acidic environment. After extraction and purification steps, the halogens react with BGL, forming a colored product measurable at specific wavelengths.

A: A kinetic spectrophotometric method utilizes BGL for nitrite ion determination []. In a strongly acidic medium, nitrite ions oxidize bromide ions to bromine, which subsequently react with BGL to produce a measurable color change. This method allows for quantifying nitrite concentrations in various samples, including environmental water sources, after appropriate sample pretreatment to address potential interferences.

ANone: Several analytical techniques are frequently paired with BGL, including:

- Spectrophotometry: This technique measures the absorbance or transmission of light through a solution containing the colored product formed by the reaction of BGL with the analyte of interest [, , ].

- Flow Injection Analysis (FIA): FIA offers a rapid and automated approach for analyte determination, wherein a sample is injected into a flowing carrier stream containing reagents, including BGL. The reaction product is then detected downstream using a suitable detector [, ].

- Continuous Flow Analysis (CFA): Similar to FIA, CFA provides automation and high sample throughput but typically involves air segmentation to enhance mixing and reaction efficiency within the flow system [, ].

- Liquid Chromatography (LC): LC enables the separation of complex mixtures before detection, and when coupled with BGL-based detection, it allows for quantifying specific analytes in complex matrices [].

ANone: While BGL offers advantages like high sensitivity and versatility, some limitations exist:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.